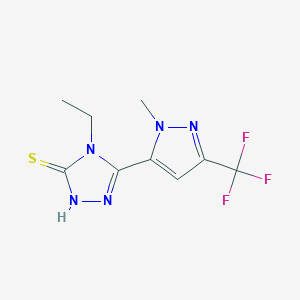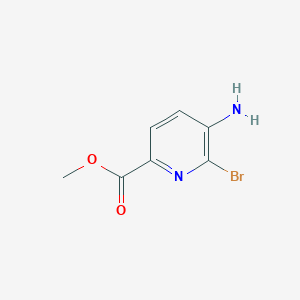
Methyl 5-amino-6-bromopicolinate
Übersicht
Beschreibung
Methyl 5-amino-6-bromopicolinate is a chemical compound with the CAS Number: 797060-52-7 . It has a molecular weight of 231.05 . The IUPAC name for this compound is methyl 5-amino-6-bromopicolinate .
Molecular Structure Analysis
The InChI code for Methyl 5-amino-6-bromopicolinate is 1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl 5-amino-6-bromopicolinate is a solid at room temperature . It has a boiling point of 390.1±37.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Methyl 5-amino-6-bromopicolinate is often involved in chemical reactions that lead to the synthesis of novel compounds with antimicrobial, anti-inflammatory, and potentially anticancer activities. For example, a study by Al-Abdullah et al. (2014) discusses the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These compounds, derived from reactions involving similar brominated intermediates, displayed potent antibacterial activity against a variety of gram-positive and gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Role in Synthesizing Pyrrolo[2,3-d]pyrimidines
Another study highlights the use of copper/6-methylpicolinic acid catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method, employing a similar brominated intermediate, allows for the introduction of various functional groups, showcasing the versatility of brominated picolinates in synthesizing complex heterocyclic compounds with potential pharmacological properties (Jiang et al., 2015).
Fluorescent Brightening Agents
Research by Rangnekar and Shenoy (1987) on the condensation of 5-bromoisatin with aryl methyl ketones to produce 2-aryl-6-bromoquinolines, followed by ammonolysis to yield 6-amino-2-arylquinoline derivatives, explores the application of brominated derivatives in creating fluorescent brightening agents. Such applications suggest the potential of Methyl 5-amino-6-bromopicolinate and its related compounds in enhancing the properties of materials through chemical modification (Rangnekar & Shenoy, 1987).
Antimicrobial Activities
A study on the antimicrobial activities of amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline demonstrates the significance of brominated compounds in the development of new antimicrobial agents. These compounds exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of brominated picolinates in combating infectious diseases (Okide et al., 2000).
Safety And Hazards
Methyl 5-amino-6-bromopicolinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 5-amino-6-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRNYEXDPHWQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-6-bromopicolinate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)


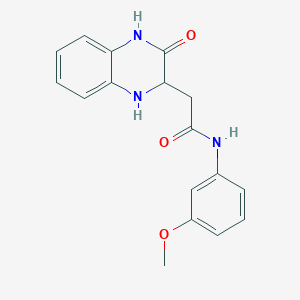
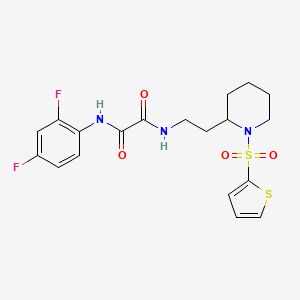
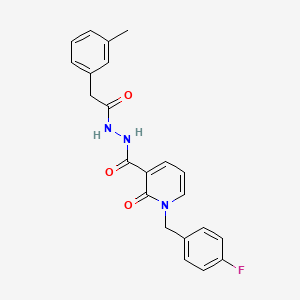
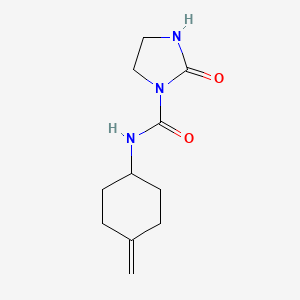

![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)
